Isopropyl trimethylsilyl methylphosphonate

Catalog No.
S12155611
CAS No.
199116-08-0
M.F
C7H19O3PSi
M. Wt
210.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl trimethylsilyl methylphosphonate

CAS Number

199116-08-0

Product Name

Isopropyl trimethylsilyl methylphosphonate

IUPAC Name

trimethyl-[methyl(propan-2-yloxy)phosphoryl]oxysilane

Molecular Formula

C7H19O3PSi

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C7H19O3PSi/c1-7(2)9-11(3,8)10-12(4,5)6/h7H,1-6H3

InChI Key

SVOLQKHGSREJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)O[Si](C)(C)C

Isopropyl trimethylsilyl methylphosphonate (CAS 199116-08-0), commonly known as IMPA-TMS, is a specialized organosilicon compound procured primarily as an analytical reference standard for the forensic and environmental detection of chemical warfare agents. Structurally, it is the trimethylsilyl ester of isopropyl methylphosphonic acid (IMPA), which is the primary hydrolysis product of the Schedule 1 nerve agent Sarin (GB). In standard analytical workflows, underivatized alkyl methylphosphonic acids exhibit extreme polarity and low volatility, rendering them unsuitable for direct gas chromatography-mass spectrometry (GC-MS) analysis. The pre-installed trimethylsilyl group fundamentally alters the molecule's thermal behavior and processability, enabling sharp chromatographic elution. Defense laboratories, OPCW-designated facilities, and environmental testing centers procure high-purity IMPA-TMS to calibrate analytical instruments, establish absolute retention indices, and validate in-situ derivatization efficiencies without the confounding variables of matrix effects [1].

In the highly regulated context of Chemical Weapons Convention (CWC) compliance, substituting pre-synthesized IMPA-TMS with crude in-house derivatization mixtures or alternative nerve agent markers fundamentally compromises analytical defensibility. While a laboratory could theoretically procure underivatized IMPA and react it in-situ with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), relying on this approach for primary instrument calibration introduces unacceptable variance related to reaction kinetics, reagent depletion, and moisture sensitivity. Furthermore, substituting IMPA-TMS with other silylated markers—such as EMPA-TMS for VX or PMPA-TMS for Soman—is analytically invalid, as each agent requires precise retention time matching and specific mass-to-charge fragmentation (e.g., m/z 153 for IMPA-TMS) to legally confirm the exact precursor agent. Consequently, procuring the exact, pre-derivatized IMPA-TMS standard is mandatory to decouple instrument performance from sample preparation variables and ensure reproducible, legally robust identification [1].

Chromatographic Processability: Volatility Enhancement vs. Underivatized IMPA

Underivatized isopropyl methylphosphonic acid (IMPA) exhibits strong hydrogen bonding, leading to severe peak tailing, column degradation, and excessively long retention times in gas chromatography. By replacing the acidic proton with a trimethylsilyl group, IMPA-TMS eliminates these polar interactions. Quantitative chromatographic studies demonstrate that while underivatized IMPA often fails to elute cleanly or falls below the limit of detection (LOD) in standard GC without specialized columns, pre-derivatized IMPA-TMS elutes with sharp, symmetrical peaks at characteristic retention times (e.g., ~5.57 to 9.64 minutes depending on the specific temperature program). This drastic reduction in boiling point and polarity makes the procurement of the pre-derivatized standard critical for establishing baseline instrument sensitivity (LODs often reaching 0.5–20 ng/mL) without the confounding variables of incomplete in-situ silylation [1].

Evidence DimensionGC-MS Elution Profile and Peak Symmetry
Target Compound DataSharp, symmetrical elution (e.g., RT ~5.57-9.64 min) with high volatility
Comparator Or BaselineUnderivatized IMPA (Severe peak tailing, non-elution, or thermal degradation)
Quantified DifferenceTransition from non-analyzable (underivatized) to sub-ppm limits of detection (derivatized)
ConditionsStandard capillary GC-MS analysis (e.g., HP-5MS column)

Procuring the pre-derivatized standard allows laboratories to achieve sub-ppm detection limits and validate instrument sensitivity independently of sample preparation efficiency.

Agent-Specific Identification: Retention Time Differentiation from Soman and VX Markers

For laboratories conducting CWA verification, distinguishing between the degradation products of different G-series and V-series nerve agents is a strict requirement. IMPA-TMS provides a distinct chromatographic fingerprint that cannot be substituted by markers for Soman or VX. In comparative GC-MS screening studies using solid-phase microextraction (SPME), IMPA-TMS demonstrated a distinct retention time (e.g., 9.64 min under specific gradient conditions), clearly resolving from EMPA-TMS (VX marker, RT 9.34 min) and PMPA-TMS (Soman marker, RT 11.73 min). Procuring the exact IMPA-TMS standard is therefore essential for multi-agent calibration mixtures, as it provides the exact retention index required by OPCW protocols to definitively confirm Sarin exposure rather than a generic organophosphate contamination [1].

Evidence DimensionGC-MS Retention Time (Specific Gradient)
Target Compound DataIMPA-TMS (RT ~9.64 min)
Comparator Or BaselineEMPA-TMS (RT ~9.34 min) and PMPA-TMS (RT ~11.73 min)
Quantified Difference>0.3 min baseline resolution from VX marker and >2.0 min resolution from Soman marker
ConditionsGC-MS with SPME extraction, standardized temperature gradient

Absolute retention time differentiation is legally and scientifically required to confirm the specific use of Sarin over other nerve agents in environmental samples.

Calibration Reliability: Pre-Synthesized Standard vs. In-Situ Derivatization Variance

When generating calibration curves for environmental or forensic analysis, relying on the in-situ derivatization of IMPA using BSTFA introduces significant quantitative variance. Studies evaluating BSTFA derivatization of IMPA show that reaction yields are highly dependent on temperature, time, and reagent volume (e.g., requiring 80°C for up to 120 minutes to reach maximum analytical signal). Procuring high-purity, pre-synthesized IMPA-TMS eliminates this reaction variability, providing a stable external standard with a known, absolute concentration. This allows analytical chemists to decouple instrument calibration from sample preparation efficiency, ensuring that any signal loss observed in field samples is accurately attributed to matrix effects or incomplete derivatization rather than variations in the standard itself [1].

Evidence DimensionCalibration Curve Variance
Target Compound DataPre-synthesized IMPA-TMS (Absolute concentration, 100% effective yield for calibration)
Comparator Or BaselineIn-situ IMPA + BSTFA mixture (Variable yield dependent on 80°C / 120 min reaction kinetics)
Quantified DifferenceElimination of derivatization kinetic variables (0% reaction variance) during instrument calibration
ConditionsExternal standard calibration for GC-MS quantification

Using a pre-synthesized standard prevents calibration errors caused by incomplete in-situ reactions, ensuring absolute quantitative accuracy in forensic reporting.

Calibration of GC-MS Systems for OPCW Proficiency Testing

IMPA-TMS is procured to establish exact retention indices and mass spectral libraries (e.g., m/z 153 fragmentation) prior to analyzing unknown environmental samples for Sarin degradation products, ensuring compliance with strict OPCW verification protocols [1].

Validation of In-Situ Derivatization Protocols

The pure compound serves as an absolute positive control to calculate the recovery and derivatization efficiency of in-situ BSTFA or MTBSTFA reactions performed on complex matrices, such as soil, water, or oil [2].

Forensic and Toxicological Headspace Screening

IMPA-TMS provides a stable, highly volatile reference material for the rapid headspace solid-phase microextraction (HS-SPME) screening of biological or environmental samples suspected of chemical warfare agent contamination [1].

Hydrogen Bond Acceptor Count

3

Exact Mass

210.08410800 g/mol

Monoisotopic Mass

210.08410800 g/mol

Heavy Atom Count

12

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